![molecular formula C16H18N2O3S B2941359 2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 777878-99-6](/img/structure/B2941359.png)
2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Applications De Recherche Scientifique
Anti-Inflammatory and Antioxidant Activity
One study synthesized a related compound through the Gewald reaction, evaluating its in vitro anti-inflammatory and antioxidant activities. This research highlights the potential of similar cyclopenta[b]thiophene derivatives in pharmacological studies, particularly in exploring new therapeutic agents with anti-inflammatory and antioxidant properties (K. P. Kumar, K. Anupama, K. A. Khan, 2008).
Radiosensitization and Cytotoxicity
Another study focused on synthesizing a series of nitrothiophene derivatives to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins. This research demonstrates the chemical versatility and potential biomedical applications of thiophene derivatives in enhancing the efficacy of radiotherapy and targeting cancer cells selectively (M. Threadgill, et al., 1991).
Advanced Material Synthesis
Research on the synthesis of hyperbranched aromatic polyimides from monomers related to the queried compound showcases applications in material science, particularly in developing new polymers with potential applications in electronics, coatings, and advanced composites (Kazuhiro Yamanaka, et al., 2000).
Antimicrobial and Docking Studies
A study synthesized thiophene-2-carboxamide derivatives to investigate their antimicrobial properties and conducted molecular docking studies. This illustrates the potential of thiophene derivatives in drug discovery, especially in designing new antimicrobial agents with specific target interactions (Sailaja Rani Talupur, et al., 2021).
Crystal Structure Analysis
Research on the crystal structure of a thiophene-2-carboxamide derivative provides insight into the molecular arrangement and potential interactions in solid form. This information is crucial for understanding the physical properties and stability of such compounds, which is essential in the development of pharmaceuticals and materials science (M. Prabhuswamy, et al., 2016).
Mécanisme D'action
Target of Action
Thiophene-based analogs have been shown to be biologically active compounds with a variety of effects . For instance, some thiophene derivatives are known to interact with voltage-gated sodium channels and act as nonsteroidal anti-inflammatory drugs .
Mode of Action
For example, some thiophene derivatives can block voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in neurons .
Biochemical Pathways
For instance, some thiophene derivatives have been shown to exhibit antiviral, antibacterial, and antifungal properties .
Result of Action
For example, some thiophene derivatives have been shown to exhibit antiviral, antibacterial, and antifungal properties .
Orientations Futures
The development of heterocyclic synthetic methodologies is a crucial field in chemistry . More than 75% of all biologically active compounds possess a heterocyclic moiety . Thiophene is a particularly interesting scaffold because it is a bioisostere of the phenyl groups, which is found in a wide range of active drugs and both natural and synthetic medicines . Therefore, the future directions in this field could involve the development of more efficient procedures to assemble complex structures with a high value in the pharmaceutical field .
Propriétés
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-9-6-7-11(12(8-9)21-2)18-16(19)14-10-4-3-5-13(10)22-15(14)17/h6-8H,3-5,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVDZCZLBPHNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[[2-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2941278.png)
![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2941279.png)
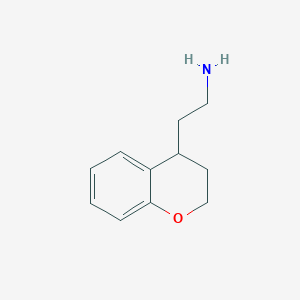
![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanesulfonamide](/img/structure/B2941282.png)
![3-[4-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B2941286.png)
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2941287.png)
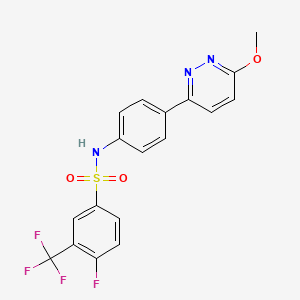
![ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2941291.png)
![(2Z)-N-acetyl-6-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2941292.png)
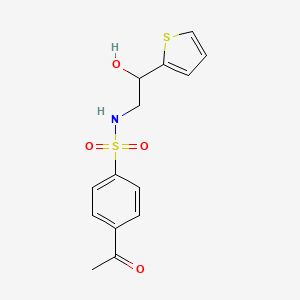
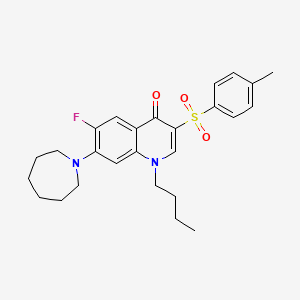
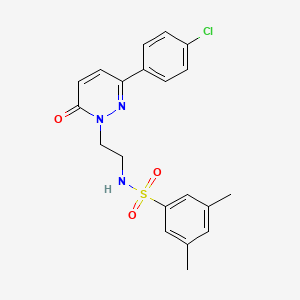
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide](/img/structure/B2941297.png)
